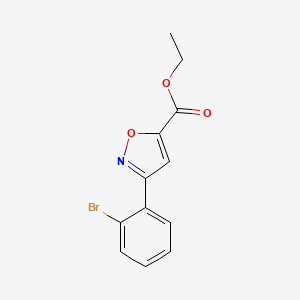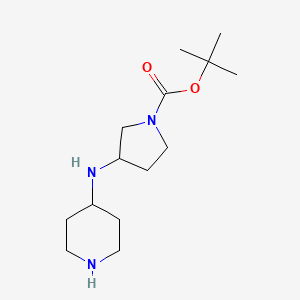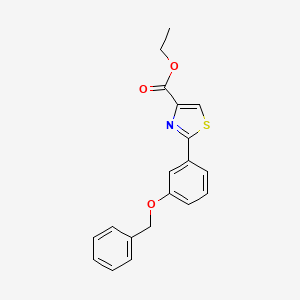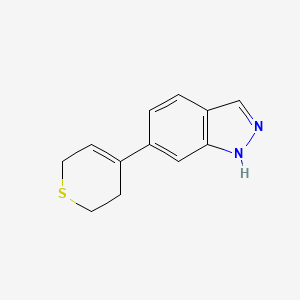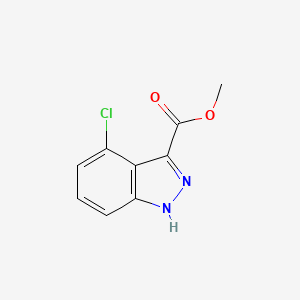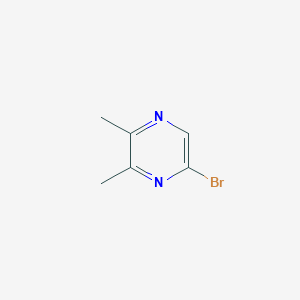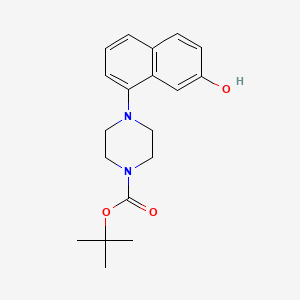
2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide
Vue d'ensemble
Description
2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is used in various laboratory experiments to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Bromination Reagent
1,2-Dipyridiniumditribromide-ethane (DPTBE) has been synthesized and utilized as a brominating agent. Its reactivity surpasses other tribromide reagents, showing efficient bromination with a variety of substrates by simple grinding at room temperature without organic solvents. The product can be isolated easily, and the reagent is recoverable and reusable (Kavala et al., 2005).
Synthesis of Pyridin-3-yl-Ethanone
1-(6-Bromo-pyridin-3-yl)-ethanone, structurally related to 2-Bromo-1-(6-bromo-pyridin-2-YL)-ethanone hydrobromide, has been synthesized from 2,5-dibromo-pyridine. The process involves Magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% under mild conditions (Jin, 2015).
Luminescent Behavior in Binuclear Complexes
1,2-Bis(pyridinium)ethane bromide, a compound related to the target compound, has been used in synthesizing binuclear Bi(III) halide complexes. These complexes exhibit orange-red luminescence in the solid state, providing insight into the luminescent properties of similar brominated pyridine derivatives (Adonin et al., 2016).
DNA Binding and Cytotoxicity
Pyridinium gemini amphiphiles, synthesized by bromination of alpha-olefins and subsequent reaction with pyridine, have been studied for their DNA binding capabilities and cytotoxicity. These studies contribute to the understanding of the biological interactions of brominated pyridine derivatives (Bhadani & Singh, 2009).
Modulation of Carcinogen Metabolizing Enzymes
2-Bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone, structurally related to the target compound, has been investigated for its effects on carcinogen metabolizing enzymes. This research provides insight into the potential biomedical applications of similar brominated compounds (Hamdy et al., 2010).
Propriétés
IUPAC Name |
2-bromo-1-(6-bromopyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-2-1-3-7(9)10-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGOFOFWCFNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695947 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949154-36-3 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



